methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate
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Overview
Description
Methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate is a synthetic organic compound that belongs to the class of chroman derivatives. This compound is characterized by its unique structure, which includes a chroman ring system substituted with an amino group and a difluoromethoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring system can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as diethyl (bromodifluoromethyl)phosphonate.
Esterification: The final step involves esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-((2R,4R)-4-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-cyclopropanecarboxamido)-7-hydroxychroman-2-yl)benzoate
- 4-((2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl)benzoic Acid
Uniqueness
Methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17F2NO4 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
methyl 4-[(2R,4R)-4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoate |
InChI |
InChI=1S/C18H17F2NO4/c1-23-17(22)11-4-2-10(3-5-11)15-9-14(21)13-7-6-12(24-18(19)20)8-16(13)25-15/h2-8,14-15,18H,9,21H2,1H3/t14-,15-/m1/s1 |
InChI Key |
JMYMZEFOZUXPAB-HUUCEWRRSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2C[C@H](C3=C(O2)C=C(C=C3)OC(F)F)N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3)OC(F)F)N |
Origin of Product |
United States |
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